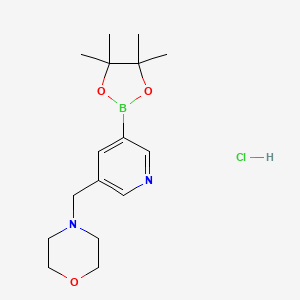

![molecular formula C15H12ClN3O B2821101 2-氯-N-(吡唑并[1,5-a]吡啶-3-基甲基)苯甲酰胺 CAS No. 1377965-22-4](/img/structure/B2821101.png)

2-氯-N-(吡唑并[1,5-a]吡啶-3-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

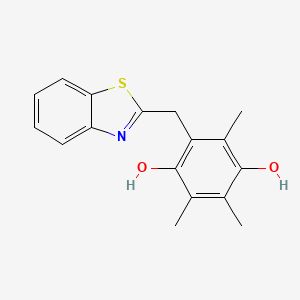

“2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . It has been used in the design and synthesis of anti-tubercular agents .

Synthesis Analysis

The synthesis of “2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” involves a series of steps. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is complex and involves a benzene ring linked to a pyrimidine ring . Single crystals were developed for some related compounds .Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” are complex and involve a series of steps. In one study, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design . Another study introduced a new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .科学研究应用

合成与药用化学应用

血管内皮生长因子受体-2 (VEGFR-2) 抑制剂的发现: Borzilleri 等人 (2006) 领导的研究发现取代的苯甲酰胺是 VEGFR-2 激酶活性的有效抑制剂,在人类肺癌和结肠癌异种移植模型中显示出显着的疗效。这些发现突出了类似化合物在癌症治疗中的潜力 (Borzilleri 等人,2006)。

抗菌剂和抗真菌剂: Gouda 等人 (2010) 基于 4,5,6,7-四氢苯并噻吩部分合成了新的噻唑和吡唑衍生物,其中一些表现出有希望的抗菌活性。这强调了此类化合物在开发新的抗菌疗法中的用途 (Gouda 等人,2010)。

抗肿瘤剂的杂环合成: Yoshida 等人 (2005) 的一项研究重点是合成表现出有效抗肿瘤活性的苯并噻唑衍生物,表明 2-氯-N-(吡唑并[1,5-a]吡啶-3-基甲基)苯甲酰胺类似物与癌症治疗剂的开发相关 (Yoshida 等人,2005)。

材料化学和生物传感

- 发光镧系化合物: Halcrow (2005) 讨论了在用于生物传感的发光镧系化合物中使用 2,6-二(吡唑-1-基)吡啶和相关配体。这些化合物在材料化学中提供了多功能应用,特别是在传感器和造影剂中 (Halcrow,2005)。

先进合成方法

- 杂环的新合成路线: Hebishy 等人 (2020) 关于合成新型苯甲酰胺基 5-氨基吡唑及其衍生物的研究展示了合成吡唑并[1,5-a]嘧啶和吡唑并[5,1-c][1,2,4]三嗪衍生物的创新路线。这些方法为合成用于药用应用的复杂分子开辟了新的可能性 (Hebishy 等人,2020)。

作用机制

Target of Action

Similar compounds have been found to targetCyclin-Dependent Kinase 2 (CDK2) and Mycobacterium tuberculosis H37Ra , which play crucial roles in cell cycle regulation and tuberculosis infection, respectively.

Mode of Action

For instance, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2 . Similarly, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Biochemical Pathways

Inhibition of cdk2 can lead to cell cycle arrest , and anti-tubercular activity can disrupt the growth and proliferation of Mycobacterium tuberculosis .

Result of Action

Similar compounds have been found to inhibit the growth of certain cell lines and exhibit anti-tubercular activity .

属性

IUPAC Name |

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-13-6-2-1-5-12(13)15(20)17-9-11-10-18-19-8-4-3-7-14(11)19/h1-8,10H,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDRGNBIKFNMSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=C3C=CC=CN3N=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

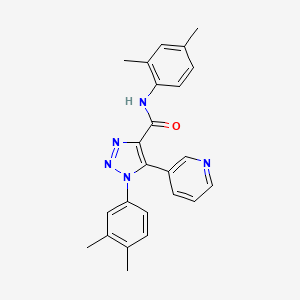

![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2821021.png)

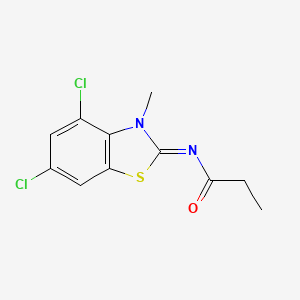

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821022.png)

![4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2821030.png)

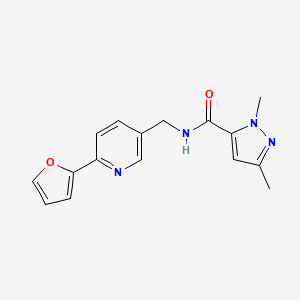

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2821032.png)

![4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2821034.png)

![1-butyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)

![2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2821039.png)

![8-bromo-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2821040.png)